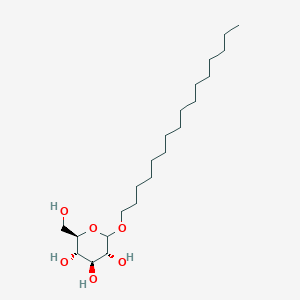

Hexadecyl D-glucoside

Description

Contextualization of Alkyl Glucosides within Carbohydrate Chemistry

Alkyl glucosides are a class of compounds derived from the condensation of a sugar, typically glucose, with a fatty alcohol. chemsynlab.comgerli.com In the realm of carbohydrate chemistry, they are classified as glycosides, which are molecules in which a sugar is bound to another functional group via a glycosidic bond. cymitquimica.com The linkage of a hydrophobic alkyl chain to a hydrophilic sugar moiety gives these molecules their characteristic amphiphilic nature. cymitquimica.com This dual characteristic is fundamental to their function as surfactants. The length of the alkyl chain can vary, typically from 8 to 18 carbons, which influences the compound's properties and applications. chemsynlab.com

Significance of Hexadecyl D-Glucoside as a Glycoside and Amphiphilic Compound

This compound is a prime example of an amphiphilic glycoside, featuring a 16-carbon alkyl chain (hexadecyl) attached to a D-glucose unit. cymitquimica.com This structure allows it to reduce the surface tension of aqueous solutions, facilitating the mixing of hydrophobic and hydrophilic substances. This property is central to its role as an emulsifier and stabilizer in various formulations. cymitquimica.com At a molecular level, this compound can interact with lipid bilayers, which is a key aspect of its utility in biological and medical research. Its ability to form micelles—aggregates where the hydrophobic tails are shielded from water by the hydrophilic heads—enables the solubilization of poorly water-soluble compounds. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54549-27-8 |

| Molecular Formula | C22H44O6 |

| Molecular Weight | 404.58 g/mol |

| Appearance | White to off-white solid or powder |

| Boiling Point | 543.6°C at 760 mmHg |

| Density | 1.07 g/cm³ |

| pKa | 12.95±0.70 |

This table presents key physicochemical properties of this compound. Data sourced from cymitquimica.comchemsrc.comchemdad.com.

Historical Perspective of Alkyl Glucoside Synthesis

The synthesis of alkyl glucosides has a rich history dating back over a century. brillachem.come-bookshelf.de The foundational work was laid by German chemist Emil Fischer, who in 1893, developed a method now known as Fischer glycosidation. brillachem.comhmpgloballearningnetwork.com This process involves the acid-catalyzed reaction of a sugar with an alcohol. brillachem.comtaylorfrancis.com

Another significant historical method is the Koenigs-Knorr reaction, introduced in 1901 by Wilhelm Koenigs and Eduard Knorr. e-bookshelf.debrillachem.com This reaction involves the stereoselective synthesis of glycosides using a glycosyl halide and an alcohol in the presence of a promoter, often a silver or mercury salt. brillachem.commdpi.com The Koenigs-Knorr reaction is known for producing specific anomers, for example, an α-glucoside from a β-anomer of an acetobromoglucose intermediate. brillachem.comlibretexts.org While effective, this method often requires an excess of the promoter, which has limited its large-scale industrial application. slideshare.net

Over the years, these initial methods have been refined and adapted. For instance, a 1970 study reported the synthesis of α-D-hexadecyl glucoside through a 24-hour reaction in hexanol with 15% HCl at 60°C. More recently, enzymatic synthesis methods have been explored as they offer stereoselective synthesis under milder conditions. chemsynlab.com

Overview of Research Trajectories for this compound

Research into this compound has followed several promising trajectories, primarily driven by its surfactant properties and biocompatibility.

Drug Delivery Systems: A significant area of investigation is its use in pharmaceutical formulations. cymitquimica.com Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable candidate for drug delivery systems. chemsynlab.com For example, research has demonstrated that Hexadecyl D-glucopyranoside can be used to stabilize microemulsions for the delivery of drugs like Diclofenac (B195802) sodium. jfn.ac.lk Studies have shown that incorporating it into microemulsion formulations can significantly enhance drug release. jfn.ac.lk

Table 2: Research on this compound in Drug Delivery

| Research Focus | Key Finding | Reference |

|---|---|---|

| Microemulsion Stabilization | Successfully converted macroemulsions into microemulsions at an optimal concentration of 0.05 wt.%. | jfn.ac.lk |

| Drug Permeation Enhancement | Enhanced the in vitro release of Diclofenac sodium through pig ear epidermis. | jfn.ac.lk |

Membrane Protein Research: In biochemistry, detergents are essential for extracting and stabilizing membrane proteins for structural and functional studies. moleculardimensions.comnih.gov Glucosides, including this compound, are considered mild, non-denaturing detergents that are effective at disrupting protein-lipid and lipid-lipid interactions while preserving protein-protein interactions. moleculardimensions.com While detergents like n-octyl-β-D-glucoside (OG) and n-dodecyl-β-D-maltoside (DDM) are commonly used, the unique properties of different alkyl glucosides continue to be explored for handling challenging membrane proteins. nih.govmdpi.com The length of the alkyl chain influences how the detergent interacts with the lipid bilayer; for instance, octyl and dodecyl derivatives tend to integrate into the hydrophilic regions, whereas a hexadecyl derivative can modify both the internal and external regions of a model membrane. mdpi.com

Other Research Applications: The amphiphilic nature of this compound also lends itself to applications in the synthesis of nanoparticles and other colloidal systems. chemsynlab.com Its ability to form stable emulsions is also being investigated in various industrial contexts.

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMERHSTIDLSE-VEIQOZLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009980 | |

| Record name | Hexadecyl D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54549-27-8 | |

| Record name | Hexadecyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Hexadecyl D-Glucoside

The Fischer glycosylation, a classical method dating back to 1893, remains a fundamental approach for synthesizing alkyl glucosides. This acid-catalyzed reaction involves the direct condensation of D-glucose with a large excess of an alcohol, in this case, hexadecanol (B772). nih.gov The reaction is typically performed under heat and vacuum to drive the equilibrium towards the product by removing water, a byproduct of the reaction. nih.gov

Commonly used acid catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and more recently, solid acid catalysts like sulfonated mesoporous carbons. The use of a sulfonated mesoporous carbon catalyst with a 10:1 molar ratio of hexadecanol to glucose at 120°C under vacuum has been reported to achieve a yield of 89%. The mesoporous structure of the catalyst is thought to improve the accessibility of glucose, while the sulfonic acid groups help to stabilize the crucial oxocarbenium ion intermediate formed during the reaction.

Table 1: Parameters for Acid-Catalyzed Synthesis of this compound

| Parameter | Value/Description |

|---|---|

| Reactants | D-glucose and Hexadecanol |

| Molar Ratio (Alcohol:Glucose) | 10:1 |

| Catalyst | Sulfonated mesoporous carbon (-SO₃H) |

| Catalyst Loading | 1.8 mol% -SO₃H |

| Temperature | 120°C |

| Pressure | 15 mmHg (vacuum) |

| Reaction Time | 3 hours |

| Reported Yield | 89% |

This table summarizes the conditions for a specific acid-catalyzed synthesis of this compound.

Transglucosylation offers an alternative pathway that involves the transfer of a glucose unit from a donor molecule to hexadecanol. chemsynlab.comchemsynlab.com This method can be catalyzed by enzymes and offers greater control over the stereochemistry of the resulting glycosidic bond. chemsynlab.comchemsynlab.com In this process, an activated glycosyl donor, such as another alkyl glucoside (e.g., octyl glucoside), reacts with hexadecanol in the presence of an enzyme like β-glucosidase. chemsynlab.comchemsynlab.com The enzyme facilitates the transfer of the glucose moiety from the donor to the hexadecyl alcohol acceptor. chemsynlab.com This method can also involve the elongation of existing alkyl glycoside chains by adding more glucose units. d-nb.info

Enzymatic synthesis is increasingly favored due to its high regio- and stereo-selectivity, milder reaction conditions (typically 30–50°C and pH 5–7), and avoidance of toxic catalysts and byproducts. d-nb.info These methods predominantly yield the β-anomer of the alkyl glucoside.

Cyclodextrin (B1172386) glycosyltransferases (CGTases) are multifunctional enzymes that can catalyze the synthesis of alkyl glucosides through their transglycosylation activity. frontiersin.orgresearchgate.net Recombinant CGTase, often produced in microorganisms like Escherichia coli or Bacillus circulans, can use donors like β-cyclodextrin to transfer glucose units to an acceptor alcohol. frontiersin.orgtu.ac.th For instance, recombinant CGTase from Bacillus circulans A11 has been used to synthesize various alkyl glucosides with yields ranging from 37% to 48% (w/w). tu.ac.th The enzyme's ability to perform coupling reactions allows for the elongation of the carbohydrate head-group of an existing alkyl glycoside by adding glucose units from a donor like α-cyclodextrin. researchgate.net

Whole-cell biotransformation presents an attractive and cost-effective approach for alkyl glucoside synthesis. researchgate.netmdpi.com This method utilizes intact microbial cells that express the desired enzymes, such as α-glucosidase or β-glucosidase, thereby eliminating the need for enzyme purification. researchgate.netmdpi.com For example, whole cells of Microbacterium paraoxydans expressing α-glucosidase have been used to synthesize hexyl α-D-glucoside. researchgate.net In another study, whole cells of Pichia etchellsii containing cell-bound β-glucosidase were used for the synthesis of long-chain alkyl glucosides, achieving a yield of approximately 53% for octyl glucoside. acs.org These systems can operate in micro-aqueous or biphasic systems to enhance product yields. researchgate.net

To overcome the limitations of enzyme stability and substrate solubility in aqueous environments, enzymatic synthesis can be performed in non-aqueous systems like organic solvents and ionic liquids. nih.govresearchgate.net Engineered enzymes, such as mutants of β-glucosidase, have been developed to enhance their stability and activity in these alternative media. nih.govresearchgate.net For example, an engineered β-glucosidase (N189F dalcochinase mutant) has been successfully used for the synthesis of octyl and decyl β-D-glucosides via reverse hydrolysis in organic solvents and ionic liquids. nih.govresearchgate.net The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIm][PF₆]), can significantly enhance production rates. researchgate.net These non-aqueous systems can lead to high product yields, with reports of up to 67 mol% for octyl β-D-glucopyranoside. nih.govresearchgate.net

Table 2: Comparison of Synthesis Approaches for Alkyl Glucosides

| Synthesis Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Glycosylation | Strong acids (H₂SO₄, HCl), Solid acids | High temperature (e.g., 120°C), Vacuum | Uses readily available starting materials | Low selectivity, potential for caramelization, harsh conditions |

| Transglucosylation | Enzymes (e.g., β-glucosidase) | Mild temperature and pH | High stereoselectivity | Requires an activated glycosyl donor |

| Enzymatic Synthesis (General) | Glucosidases, Lipases | Mild temperature (30-50°C), pH 5-7 | High selectivity, environmentally friendly | Enzyme cost and stability can be challenging |

| Whole-Cell Biotransformation | Microbial cells (e.g., Pichia etchellsii) | Mild conditions | No enzyme purification needed, cost-effective | Lower reaction rates compared to purified enzymes |

| Engineered Enzymes in Non-Aqueous Solvents | Engineered β-glucosidase | Mild temperature (e.g., 30°C), Organic solvents/Ionic liquids | High yields, enhanced enzyme stability | Cost and environmental impact of solvents |

Enzymatic Synthesis Approaches

Whole-Cell Biotransformation Systems

Green Chemistry Principles in this compound Synthesis

The synthesis of alkyl polyglucosides (APGs), including this compound, is increasingly guided by the principles of green chemistry. rsc.org This approach emphasizes the use of renewable resources, waste prevention, and the design of energy-efficient processes. acs.org The classic Fischer glycosylation reaction, which involves the acid-catalyzed reaction of glucose with a fatty alcohol, is considered a "green" process as its raw materials can be derived from natural and renewable sources. cir-safety.org

The production of this compound relies on two primary renewable raw materials: glucose and hexadecanol (a C16 fatty alcohol). The sustainability of the final product is intrinsically linked to the responsible sourcing of these precursors. aise.eu

Glucose: This monosaccharide is typically derived from starch-rich crops. Common sources include corn, wheat, or potatoes, making it a readily available and renewable feedstock. rsc.orgcir-safety.org

Fatty Alcohols: Hexadecanol is commonly obtained from vegetable oils, with palm and coconut oil being significant sources. rsc.orgcir-safety.org The use of palm oil derivatives, in particular, has raised sustainability concerns related to deforestation and biodiversity loss. basf.com In response, industry initiatives like the Roundtable on Sustainable Palm Oil (RSPO) have been established to promote the use of certified sustainable palm oil, ensuring that its production is environmentally and socially responsible. aise.eubasf.com

Companies are increasingly adopting policies for the sustainable sourcing of these bio-based materials, often aligning with global goals for responsible consumption and production. aise.eu

| Raw Material | Typical Bio-Based Source | Key Sustainability Consideration |

|---|---|---|

| Glucose | Corn Starch, Wheat Starch, Potato Starch rsc.orgcir-safety.org | Renewable agricultural crop. |

| Hexadecanol (Cetyl Alcohol) | Palm Oil, Coconut Oil rsc.orgcir-safety.org | Use of certified sustainable sources (e.g., RSPO for palm oil) to prevent deforestation and protect biodiversity. basf.com |

Enzymatic synthesis offers a green alternative to traditional chemical methods for producing alkyl glucosides. chemsynlab.com These biocatalytic approaches are noted for their high stereo- and regio-selectivity and operate under mild reaction conditions, which reduces energy consumption and the formation of unwanted byproducts. researchgate.net

Enzymes such as β-glucosidases and glycosyltransferases can catalyze the formation of the glycosidic bond between glucose and hexadecanol. chemsynlab.com The transglucosylation method, for example, uses an enzyme like β-glucosidase to react glucose with an alcohol. chemsynlab.com Research has demonstrated the use of various enzymatic systems for this purpose. One approach involves using defatted kernel meals from almond, apricot, or peach as an inexpensive source of β-glucosidase to catalyze the synthesis via reverse hydrolysis. researchgate.net Another study utilized a novel isolate of Microbacterium paraoxydans, which exhibits glucosyl-transferring capabilities, to synthesize hexyl-α-D-glucoside from sucrose (B13894) and hexanol. researchgate.net

The use of enzymes avoids the harsh acidic catalysts and high temperatures associated with Fischer glycosylation, which can lead to glucose caramelization and lower yields. researchgate.net Furthermore, enzymatic processes can be highly selective for the desired anomer (typically the β-anomer), simplifying purification. researchgate.net

| Catalyst Type | Method | Key Advantages | Example Conditions |

|---|---|---|---|

| Acid Catalyst (e.g., Sulfuric Acid) | Fischer Glycosylation chemsynlab.com | Established industrial process. | Reaction of glucose and hexanol in the presence of an acid catalyst. chemsynlab.com |

| Enzyme (e.g., β-glucosidase) | Enzymatic Synthesis / Transglucosylation chemsynlab.com | Mild conditions, high stereoselectivity, reduced byproducts and energy use. researchgate.net | Reaction of glucose and an alkyl glucoside with β-glucosidase. chemsynlab.com |

| Immobilized β-glucosidase | Direct β-glucosidation researchgate.net | Improved enzyme stability and reusability. researchgate.net | Reaction of D-glucose and cis-3-hexen-1-ol (B126655) gave the glucoside in 17% yield. researchgate.net |

| Kernel Meals (Almond, Apricot) | Reverse Hydrolysis researchgate.net | Inexpensive source of β-glucosidase. researchgate.net | Moderate yields of hexyl β-D-glucopyranoside achieved. researchgate.net |

Sustainable Sourcing of Raw Materials (e.g., Glucose, Fatty Alcohols)

Synthesis of Modified this compound Derivatives

Modifying the structure of this compound can lead to novel surfactants with tailored properties. This often involves multi-step syntheses utilizing protected intermediates to achieve the desired chemical structure.

Acetylation is a common strategy in carbohydrate chemistry to protect the multiple hydroxyl groups of glucose, allowing for regioselective reactions at the anomeric carbon. researchgate.net The synthesis of modified alkyl glucosides frequently begins with a peracetylated glucose derivative, such as β-D-glucose pentaacetate. nih.govacs.org This intermediate can then undergo glycosylation with an alcohol in the presence of a catalyst.

For example, the synthesis of certain fluorinated glucosides involves the reaction of β-D-glucose pentaacetate with a fluorinated alcohol, catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O). acs.org Similarly, the synthesis of triazole-containing glucosides starts with the β-selective glycosylation of β-D-glucose pentaacetate. nih.gov After the desired alkyl chain is attached, the acetyl protecting groups are removed, typically through deacetylation with a base like sodium methoxide (B1231860) in methanol (B129727), to yield the final surfactant. rsc.org 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride is another crucial acetylated intermediate used in the synthesis of more complex glycosides. researchgate.net

A modern approach to creating structurally diverse surfactants involves incorporating a 1,2,3-triazole ring into the molecule. nih.gov This is achieved using the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org

The synthesis of these derivatives is a multi-step process:

Functionalization: A propargyl group (containing an alkyne) is attached to the anomeric position of a protected glucose molecule. nih.gov

Azide (B81097) Synthesis: Separately, a long-chain alkyl azide (e.g., 1-azidohexadecane) is prepared from the corresponding alkyl bromide.

Click Reaction: The propargylated glucose and the alkyl azide are joined together using the CuAAC reaction. nih.gov

Deprotection: The acetyl protecting groups on the glucose head are removed to yield the final triazole-containing alkyl β-D-glucopyranoside. nih.gov

This modular approach allows for the rapid synthesis of a library of related surfactants by varying the length of the alkyl azide chain. nih.govnih.gov Research on analogous triazole-containing alkyl β-D-xylopyranosides has shown that the triazole linker significantly increases the melting points of the surfactants compared to simple alkyl xylopyranosides, indicating that the linker helps stabilize the solid-state packing. nih.gov

| Compound Type | Key Synthetic Reaction | Starting Materials Example | Significance |

|---|---|---|---|

| Triazole-Linked Alkyl β-D-Glucopyranosides nih.gov | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govacs.org | β-D-glucose pentaacetate, propargyl alcohol, alkyl azides. nih.govacs.org | Enables efficient and modular synthesis of structurally diverse surfactants. nih.gov |

| Triazole-Linked Alkyl β-D-Xylopyranosides nih.gov | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov | D-xylose, various alkyl azides (C6 to C16). nih.gov | The triazole linker was found to increase thermal stability. nih.gov |

Introducing fluorine atoms into the hydrophobic tail of an alkyl glucoside creates fluorinated surfactants with unique properties, which can be useful as additives for applications like the crystallization of membrane proteins. acs.orgacs.orgnih.govnih.gov The synthesis of these compounds can be achieved through several strategic routes.

One pathway involves the direct glycosylation of a commercially available fluorinated alcohol with an acetylated glucose donor, such as β-D-glucose pentaacetate, using a Lewis acid catalyst like BF₃·Et₂O. acs.org The resulting product is then deacetylated to give the final fluorinated surfactant. acs.org

An alternative, multi-step route provides access to a wider variety of structures:

Allylation: An allyl group is introduced at the anomeric position of β-D-glucose pentaacetate by reacting it with allyl alcohol. acs.org

Hydrofluoroalkylation: A perfluoroalkyl iodide is added across the double bond of the allyl group via a free radical reaction. acs.org

Deprotection: The final step involves the removal of the acetyl protecting groups to yield the fluorinated alkyl β-D-glucopyranoside. acs.orgrsc.org

This methodology allows for the synthesis of a series of glucose-based fluorinated surfactants where the length of the alkyl chain and the ratio of fluorine to hydrogen can be systematically varied. acs.orgnih.gov

| Synthetic Route | Key Steps | Example Yield | Reference |

|---|---|---|---|

| Direct Glycosylation of Fluoroalcohols | 1. Glycosylation of β-D-glucose pentaacetate with a fluoroalcohol (e.g., using BF₃·Et₂O). 2. Deprotection. | 45–53% for pure acetylated intermediates. | acs.org |

| Grafting onto Allyl Glucoside | 1. Synthesis of allyl-β-d-2,3,4,6-tetra-O-acetyl-glucopyranoside. 2. Free radical addition of perfluoroalkyl iodide. 3. Deprotection. | ~50% for the initial allyl glucoside intermediate. | acs.org |

Cationic Hexadecyl Glucoside Derivatives

The introduction of a positive charge onto the hydrophilic head of this compound transforms the non-ionic surfactant into a cationic one, significantly altering its properties and potential applications. The synthesis of these cationic derivatives typically involves the quaternization of a nitrogen atom, which is incorporated into the glucoside structure through various synthetic routes.

One prevalent method involves a two-step chemical synthesis. google.com In the first step, hexadecyl glucoside is reacted with a bifunctional reagent, such as chloroacetic anhydride. This reaction typically occurs at elevated temperatures (e.g., 110°C) and under reduced pressure to drive the reaction forward by removing byproducts like chloroacetic acid. The resulting intermediate is an ester of hexadecyl glucoside. In the second step, this intermediate is reacted with a tertiary amine, for example, hexadecyl dimethylamine, to yield the final cationic surfactant. google.com This quaternization step, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide (or similar reactive group), forming a quaternary ammonium (B1175870) salt. wikipedia.org

Another synthetic strategy employs quaternized reagents directly. For instance, alkyl glycosides can be reacted with 3-chloro-2-hydroxypropyltrimethylammonium chloride in a one-step process to produce glucose-based cationic surfactants. google.com This method offers a more direct route to the final product.

A versatile approach for creating a wide array of cationic derivatives involves the synthesis of a key intermediate, 2-bromoethyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. acs.orgacs.org This intermediate is prepared and then reacted with various tertiary amines of the structure R¹N(CH₃)₂, where R¹ can be an alkyl chain of varying length (e.g., C₁₆H₃₃ for a hexadecyl derivative). The reaction is a quaternization where the tertiary amine displaces the bromide, forming the N-[2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)ethyl]-N,N-dimethyl-N-hexadecylammonium bromide. acs.org The final deacetylation of the glucose moiety yields the desired cationic hexadecyl glucoside derivative. This multi-step process allows for precise control over the final molecular structure.

The table below summarizes various synthetic approaches for producing cationic derivatives of hexadecyl glucoside.

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Product Description |

| Hexadecyl glucoside, Chloroacetic anhydride, Hexadecyl dimethylamine | - | Esterification followed by Quaternization | A cationic surfactant with an ester linkage and a quaternary ammonium head group containing a second hexadecyl chain. google.com |

| Alkyl glucoside | 3-chloro-2-hydroxypropyltrimethylammonium chloride | Williamson Ether Synthesis / Quaternization | A glucose-based cationic surfactant with a hydroxypropyltrimethylammonium group. google.com |

| Penta-O-acetyl-β-D-glucopyranose, 2-bromoethanol, N,N-dimethyl-N-hexadecylamine | BF₃·Et₂O (for glycosylation) | Glycosylation followed by Quaternization and Deacetylation | A cationic surfactant with an N-[2-(β-D-glucopyranosyloxy)ethyl]-N,N-dimethyl-N-hexadecylammonium structure. acs.orgacs.org |

| Hexadecyl glucoside, Dihalogen compound, Tertiary amine | Base catalyst | Etherification followed by Quaternization | A glycoside alkyl halide ether is formed first, which is then reacted with a tertiary amine to yield the cationic product. |

Sucrose-Based Derivatives

Sucrose, an inexpensive and abundant disaccharide composed of glucose and fructose (B13574), serves as a valuable renewable starting material in the synthesis of alkyl glucosides, including this compound. researchgate.net Rather than modifying a pre-synthesized hexadecyl glucoside with sucrose, the common strategy involves using sucrose as a glycosyl donor to directly synthesize the alkyl glucoside. This is primarily achieved through enzymatic pathways that offer high selectivity and operate under mild conditions.

Enzymes such as glucansucrases, amylosucrases, and α-glucosidases are employed to catalyze the transfer of the glucose moiety from sucrose to an acceptor molecule, in this case, a long-chain alcohol like hexadecanol. researchgate.netjmb.or.kr The enzyme cleaves the glycosidic bond in sucrose and transfers the glucosyl unit to the hydroxyl group of the alcohol, forming this compound and releasing fructose as a byproduct. plos.org

For example, amylosucrase from Deinococcus geothermalis (DGAS) can be used in a transglucosylation reaction. jmb.or.krplos.org The reaction is typically performed in an aqueous buffer system where sucrose acts as the glucosyl donor and hexadecanol is the acceptor. Similarly, α-glucosidases from microorganisms like Microbacterium paraoxydans have been shown to catalyze the synthesis of hexyl-α-D-glucoside from sucrose and hexanol, a process that can be extended to longer-chain alcohols. researchgate.net

Another enzymatic approach involves the use of cyclodextrin glucanotransferase (CGTase). While often used to transfer multiple glucose units from starch, CGTase can also use sucrose as a donor to elongate the carbohydrate part of an existing alkyl glucoside, though typically only by one glucose residue at a time. google.com This method can be used to create alkyl polyglucosides from a simpler starting alkyl glucoside.

The table below outlines key enzymatic methods for synthesizing alkyl glucosides using sucrose as a donor.

| Enzyme Type | Enzyme Source Example | Acceptor Molecule | Reaction Type | Key Findings |

| Amylosucrase (ASase) | Deinococcus geothermalis | Hexadecanol | Transglucosylation | Utilizes inexpensive sucrose as a donor to glycosylate various acceptor molecules. jmb.or.krplos.org |

| α-Glucosidase | Microbacterium paraoxydans | Hexanol (extendable to Hexadecanol) | Transglucosylation | Lyophilized whole cells can be used as a stable biocatalyst for synthesizing alkyl-α-D-glucosides. researchgate.net |

| Glucansucrase | Lactobacillus reuteri | Various alcohols | Transglucosylation | These enzymes have broad acceptor specificity for glycosylating non-carbohydrate molecules using sucrose. researchgate.net |

| Cyclodextrin Glucanotransferase (CGTase) | Bacillus stearothermophilus | Alkyl Glucoside | Elongation/Transglycosylation | Can elongate the carbohydrate chain of alkyl glucosides using sucrose as a donor, adding one glucose unit. google.com |

Glycolipid Derivatives

Glycolipids are molecules where a carbohydrate is glycosidically linked to a lipid group, such as a fatty acid or a fatty alcohol. libretexts.org this compound itself is a simple glycolipid. More complex glycolipid derivatives can be synthesized by chemically modifying the glucose headgroup, most commonly through acylation of its free hydroxyl groups with fatty acids. This modification increases the lipophilicity of the molecule.

The synthesis of these acylated derivatives is frequently accomplished through enzyme-catalyzed esterification. researchgate.net Lipases, such as the immobilized form of Candida antarctica lipase (B570770) B (CALB, often sold as Novozyme 435), are highly effective for this purpose. nih.govscielo.br The reaction involves the condensation of this compound with a fatty acid (or a more reactive form like a vinyl or ethyl ester) in a non-aqueous solvent to shift the equilibrium towards synthesis rather than hydrolysis. mdpi.comnih.gov This enzymatic approach is favored for its high regioselectivity, often targeting the primary hydroxyl group at the C-6 position of the glucose ring, leading to the formation of hexadecyl 6-O-acyl-β-D-glucopyranosides. chemrxiv.orgacs.org

For example, lauryl and octyl β-D-glucosides have been successfully acylated at the 6-position with various straight-chain and branched-chain fatty acids using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent in pyridine. chemrxiv.org This chemical synthesis route can be readily applied to this compound to produce a panel of glycolipid derivatives with different acyl chains.

Chemical acylation can also be performed using methods like the dibutyltin (B87310) oxide method, which selectively activates one hydroxyl group for reaction with an acylating agent like hexanoyl, octanoyl, or decanoyl chloride. researchgate.net This allows for the preparation of specific mono-acylated derivatives.

The table below presents examples of synthetic methods for creating glycolipid derivatives from alkyl glucosides.

| Starting Alkyl Glucoside | Acylating Agent | Catalyst/Reagent | Reaction Type | Product Description |

| Octyl β-D-glucoside | Palmitic acid (C16) | HBTU, Pyridine | Chemical Esterification | Octyl 6-O-palmitoyl-β-D-glucopyranoside (C16GlcC8). chemrxiv.org |

| Lauryl β-D-glucoside | Behenic acid (C22) | HBTU, Pyridine | Chemical Esterification | Lauryl 6-O-behenoyl-β-D-glucopyranoside (C22GlcC12). chemrxiv.org |

| α-Chloralose (a protected glucose derivative) | Vinyl esters (e.g., vinyl laurate) | Novozyme 435 (Lipase) | Enzymatic Transesterification | Mono-acylated glycolipid derivatives capable of forming oleogels. nih.gov |

| Glucose | Lauric acid | Novozyme 435 (Lipase) in Ionic Liquid | Enzymatic Esterification | Glucose-laurate ester; demonstrates the feasibility of lipase catalysis in non-conventional media. nih.gov |

Spectroscopic and Advanced Analytical Characterization of Hexadecyl D Glucoside and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including hexadecyl D-glucoside. tandfonline.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) and Carbon-13 (¹¹³C) NMR are fundamental one-dimensional NMR experiments that provide essential data for structure determination.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in different parts of the molecule—the glucose head and the hexadecyl tail. For instance, the anomeric proton of the glucose unit typically appears as a distinct signal, and its coupling constant can help determine the stereochemistry of the glycosidic bond. In one study, the anomeric proton for an ethyl glucoside was observed at δ 4.93 ppm. nih.gov The protons of the long alkyl chain (-(CH₂)₁₄-) and the terminal methyl group (-CH₃) produce characteristic overlapping signals in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal. The chemical shifts of the carbon atoms in the glucose unit are distinct from those in the hexadecyl chain, allowing for clear differentiation between the hydrophilic and hydrophobic moieties of the molecule.

A representative, though not experimentally derived for this specific compound, table of expected chemical shifts is provided below for illustrative purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric H-1 | ~4.2-4.9 | - |

| Glucosyl Protons (H-2 to H-6) | ~3.1-3.9 | - |

| O-CH ₂-Alkyl | ~3.4-3.8 | - |

| Alkyl -(CH ₂)₁₄- | ~1.2-1.6 | ~22-32 |

| Alkyl -CH ₃ | ~0.8-0.9 | ~14 |

| Anomeric C-1 | - | ~100-104 |

| Glucosyl Carbons (C-2 to C-6) | - | ~60-80 |

| O-C H₂-Alkyl | - | ~70 |

| This table represents typical chemical shift ranges for alkyl glucosides and is for illustrative purposes only. Actual values may vary based on solvent and experimental conditions. |

To resolve spectral overlap and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly useful as it correlates directly bonded ¹H and ¹³C nuclei. libretexts.orgemerypharma.com

In an HSQC spectrum of this compound, cross-peaks connect the signal of each proton to the signal of the carbon atom it is attached to. libretexts.org This allows for the unambiguous assignment of the complex resonances in both the ¹H and ¹³C spectra, especially for the overlapping signals of the glucosyl protons and the methylene (B1212753) groups in the alkyl chain. emerypharma.com This technique is more sensitive than some other methods for determining these correlations. libretexts.org For example, the anomeric proton signal would show a correlation to the anomeric carbon signal, confirming their direct bond. This detailed connectivity map is crucial for verifying the successful synthesis and structural integrity of the molecule.

¹H NMR and ¹³C NMR

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. tandfonline.comwikipedia.org When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes. niom.no An FTIR spectrum is a plot of this absorption, providing a molecular "fingerprint."

For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) groups on the glucose moiety.

C-H Stretching: Sharp peaks around 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the hexadecyl alkyl chain.

C-O Stretching: A series of bands in the 1000-1200 cm⁻¹ region, characteristic of the C-O single bonds within the pyranose ring and the glycosidic linkage.

The presence and position of these key bands provide strong evidence for the successful incorporation of both the glucose unit and the hexadecyl chain in the final product. tandfonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching | 3200-3600 (broad) | Hydroxyl groups (glucose) |

| C-H Stretching (asymmetric) | ~2920 | Methylene groups (alkyl chain) |

| C-H Stretching (symmetric) | ~2850 | Methylene groups (alkyl chain) |

| C-O Stretching | 1000-1200 | Pyranose ring and glycosidic bond |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy, confirm its elemental composition, and assess its purity. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and large molecules like this compound, as it minimizes fragmentation. researchgate.netnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer.

For this compound (C₂₂H₄₄O₆, Molecular Weight: 404.58 g/mol ), the ESI-MS spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 405.6. Adducts with other cations present in the sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental formula of the compound. The absence of significant unexpected peaks in the spectrum is a strong indicator of the sample's purity.

Other Analytical Techniques

While NMR, FTIR, and MS are the primary methods for characterization, other techniques can provide complementary information. For instance, Thermogravimetric Analysis (TGA) can be used in conjunction with FTIR (TG-IR) to analyze the gases evolved as the material is heated, offering insights into its thermal decomposition profile. wikipedia.org Additionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or MS are often used to assess the purity of the synthesized this compound and to separate it from any starting materials or by-products.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable analytical technique for characterizing the surfactant properties of this compound, particularly for determining its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which surfactant molecules begin to aggregate spontaneously to form micelles in a solution. This aggregation point can be detected by monitoring changes in the absorbance of the solution.

Research has demonstrated that the CMC of hexadecyl-β-D-glucopyranoside can be precisely determined using UV-Visible spectroscopy. tandfonline.com The method involves measuring the absorbance of solutions with varying surfactant concentrations. A distinct change in the slope of the absorbance versus concentration plot indicates the onset of micelle formation. Studies utilizing this technique have established the CMC for hexadecyl-β-D-glucopyranoside to be 1.53 × 10⁻⁵ mol dm⁻³. tandfonline.comjfn.ac.lk This value signifies its efficiency in forming micelles at very low concentrations.

| Parameter | Analytical Method | Reported Value |

| Critical Micelle Concentration (CMC) | UV-Visible Spectroscopy | 1.53 × 10⁻⁵ mol dm⁻³ |

Turbidity Measurements

Turbidity measurement is another effective method employed to determine the Critical Micelle Concentration (CMC) of surfactants like this compound. Turbidity refers to the cloudiness or haziness of a fluid caused by suspended particles that are generally invisible to the naked eye. In the context of surfactants, the formation of micelles above the CMC leads to a significant increase in light scattering, which can be quantified as an increase in turbidity.

The procedure involves monitoring the turbidity of the surfactant solution as its concentration is incrementally increased. Below the CMC, the turbidity changes minimally. However, at the CMC, there is a sharp and detectable increase in turbidity due to the formation and presence of micelles. Research findings for hexadecyl-β-D-glucopyranoside show that the CMC value obtained through turbidity measurements is 1.53 × 10⁻⁵ mol dm⁻³. tandfonline.comjfn.ac.lk This result is identical to the value obtained via UV-Visible spectroscopy, providing strong corroborative evidence for the CMC of the compound.

| Analytical Method | Principle | CMC of Hexadecyl-β-D-glucopyranoside |

| UV-Visible Spectroscopy | Detects changes in absorbance upon micelle formation. | 1.53 × 10⁻⁵ mol dm⁻³ |

| Turbidity Measurement | Measures the increase in light scattering from micelle formation. | 1.53 × 10⁻⁵ mol dm⁻³ |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of alkyl polyglycosides, including this compound. wikipedia.org This method offers high resolution and sensitivity for analyzing complex mixtures of these nonionic surfactants, which often consist of various alkyl chain lengths, degrees of polymerization, and anomers. researchgate.net

In the analysis of alkyl glycosides, different HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode used to separate alkyl glycosides based on the length of their hydrophobic alkyl chain. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of methanol (B129727) and water. researchgate.net Longer alkyl chains interact more strongly with the stationary phase, resulting in longer retention times.

Normal-Phase (NP-HPLC): This mode can effectively separate the α- and β-anomers of the glycosides. researchgate.net

Due to the lack of a strong UV-absorbing chromophore in alkyl glycosides, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, which are universal detectors suitable for non-volatile analytes. researchgate.net

| HPLC Mode | Typical Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase | C18 | Methanol-water gradient | Separation by alkyl chain length |

| Normal-Phase | Silica (B1680970) or polar-bonded phase | Isooctane-ethyl acetate (B1210297) with 2-propanol | Separation of α- and β-anomers |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for the qualitative analysis of glycosides. merckmillipore.com The principle involves separating components of a mixture on a thin layer of adsorbent material (the stationary phase), such as silica gel, supported on a plate. A solvent system (the mobile phase) moves up the plate by capillary action, and compounds are separated based on their differential affinity for the stationary and mobile phases. libretexts.org

The position of a separated compound on the developed chromatogram is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. For the analysis of glycosides, specific mobile phase compositions are required to achieve effective separation. Visualization of the separated spots often requires the use of a staining reagent, such as an iodine chamber, as glycosides are typically not visible under UV light unless a fluorescent indicator is incorporated into the TLC plate. researchgate.net

| Analytical Technique | Typical Mobile Phase for Glycosides | Reported Rf Values for Glycosides |

| Thin Layer Chromatography (TLC) | Toluene: Methanol: Glacial Acetic Acid: Water (7:4:3:1 v/v) researchgate.net | 0.15, 0.20, 0.325 researchgate.net |

Self Assembly and Supramolecular Chemistry of Hexadecyl D Glucoside

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the concentration at which surfactant monomers begin to aggregate into micelles. sigmaaldrich.com Above the CMC, distinct changes in the physicochemical properties of the solution are observed. researchgate.net

Several experimental techniques are employed to determine the CMC of surfactants like hexadecyl D-glucoside, each monitoring a different property of the solution that changes upon micelle formation. researchgate.net

UV-Vis Spectroscopy: This method can be used to determine the CMC by observing changes in the absorbance of a dye that interacts differently with the monomeric and micellar forms of the surfactant.

Turbidity: The turbidity of a surfactant solution increases significantly at the CMC due to the light scattering by the newly formed micelles. A plot of turbidity versus surfactant concentration will show a distinct break at the CMC.

Electrical Conductivity: For ionic surfactants, the electrical conductivity of the solution changes at the CMC due to the different mobility of micelles compared to monomers. While this compound is non-ionic, this method is relevant for comparative studies with ionic surfactants. researchgate.net

Surface Tension: As the concentration of a surfactant increases, the surface tension of the solution decreases until the CMC is reached. surface-tension.org Beyond this point, the surface becomes saturated with monomers, and the surface tension remains relatively constant. surface-tension.org

Dye Solubilization: The solubility of a water-insoluble dye increases dramatically above the CMC because the dye can be incorporated into the hydrophobic core of the micelles. The concentration at which this sharp increase in solubility occurs corresponds to the CMC.

Fluorescence: The fluorescence emission of certain probe molecules is sensitive to the polarity of their microenvironment. When these probes partition from the aqueous phase into the hydrophobic micellar core, a change in their fluorescence intensity or wavelength is observed, allowing for the determination of the CMC. mdpi.com

Micellar Properties and Aggregation Behavior

The properties of the micelles formed by this compound, such as their size and shape, are influenced by factors like temperature and the molecular geometry of the surfactant.

Temperature can have a significant impact on the micellization process. For some non-ionic surfactants, the CMC decreases as the temperature increases. researchgate.netresearchgate.net This is often attributed to the disruption of hydrogen bonds between water molecules and the polar head groups of the surfactant, which favors the aggregation process. researchgate.net However, the relationship between temperature and CMC can be complex, with some systems exhibiting a U-shaped dependence. arxiv.org The standard Gibbs free energy of micellization (ΔG°mic) provides insight into the spontaneity of the process, and its temperature dependence can reveal the enthalpic and entropic contributions. mdpi.com For some sugar-based surfactants, the tendency to form aggregates, as indicated by ΔG°mic, increases with rising temperature. mdpi.com

| Surfactant | Temperature (°C) | CMC (mM) | Reference |

|---|---|---|---|

| n-octyl-β-D-thioglucopyranoside (OTG) | 20 | 9.3 | mdpi.com |

| n-octyl-β-D-thioglucopyranoside (OTG) | 25 | 9.0 | mdpi.com |

| n-octyl-β-D-thioglucopyranoside (OTG) | 30 | 8.8 | mdpi.com |

| n-octyl-β-D-thioglucopyranoside (OTG) | 35 | 8.5 | mdpi.com |

| n-octyl-β-D-thioglucopyranoside (OTG) | 40 | 8.2 | mdpi.com |

The packing parameter, also known as the critical packing parameter (CPP), is a dimensionless number that helps predict the geometry of the aggregate formed by a surfactant. It is defined by the ratio of the volume of the hydrophobic tail to the product of the headgroup area at the aggregate interface and the length of the hydrophobic tail. uclan.ac.ukpku.edu.cn The shape of the micelle—whether spherical, cylindrical, or forming bilayers—is largely determined by this parameter. huji.ac.il For instance, a packing parameter of less than 1/3 typically indicates the formation of spherical micelles, while values between 1/3 and 1/2 suggest cylindrical micelles. huji.ac.il

Influence of Temperature on Micellar Parameters

Liquid Crystalline Phases and Behavior

At concentrations significantly above the CMC, and depending on conditions such as temperature and the presence of additives, alkyl glucosides can form various liquid crystalline phases. These are ordered structures that exhibit properties of both liquids and solids. Common liquid crystalline phases for surfactants include lamellar, hexagonal, and cubic phases. psu.edumdpi.com For example, some branched-chain β-D-glucosides have been shown to form inverse hexagonal (HII) phases when dry and inverse bicontinuous cubic phases upon hydration. tandfonline.com The specific liquid crystalline phase formed is highly dependent on the molecular shape and the balance of intermolecular forces.

Lyotropic Liquid Crystal Behavior

Microemulsion Formation and Stabilization Mechanisms

Microemulsions are clear, isotropic, and thermodynamically stable liquid mixtures of oil, water, and surfactant. scispace.comjrespharm.com this compound, owing to its surfactant properties, plays a significant role in the formation and stabilization of these systems. tandfonline.comresearchgate.net Its amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial free energy and facilitating the dispersion of one liquid phase into the other as micro- or nano-sized droplets, typically in the range of 10 to 100 nanometers. cymitquimica.comjrespharm.com The formation of a stable microemulsion is often achieved in conjunction with a co-surfactant. scispace.com

This compound is frequently employed as a co-surfactant to enhance the stability of emulsion systems. tandfonline.comnsf.gov.lkcir-safety.org Lyotropic liquid crystals with amphiphilic properties, such as Hexadecyl-β-D-glucopyranoside, are considered promising materials for this purpose. tandfonline.comresearchgate.nettandfonline.com Research has demonstrated its effectiveness in converting unstable macroemulsions into stable microemulsions. tandfonline.com For example, in a system containing olive oil, water, and the primary surfactant sorbitan (B8754009) monostearate (Span 80), the introduction of an optimal amount of just 0.05% (w/w) of Hexadecyl-β-D-glucopyranoside was sufficient to achieve this conversion. nsf.gov.lktandfonline.comtandfonline.com Its function as a co-surfactant helps to further lower interfacial tension and modify the packing of surfactant molecules at the interface, leading to the formation of a stable, transparent microemulsion. mdpi.com The calculated Hydrophile-Lipophile Balance (HLB) value of 8.86 for Hexadecyl-β-D-glucopyranoside indicates its suitability for formulating water-in-oil (W/O) emulsions and self-emulsifying oils. tandfonline.comtandfonline.comtandfonline.com

| System Components | Initial State | Co-surfactant Added | Concentration | Final State | Reference |

|---|---|---|---|---|---|

| Olive Oil, Water, Sorbitan Monostearate (Span 80) | Macroemulsion | Hexadecyl-β-D-glucopyranoside | 0.05% (w/w) | Microemulsion | nsf.gov.lktandfonline.com |

Ternary phase diagrams are essential tools for studying the phase behavior of microemulsion systems containing oil, water, and surfactants like this compound. nsf.gov.lkscispace.com These diagrams map the different phase regions (e.g., oil-in-water microemulsion, water-in-oil microemulsion, liquid crystalline phases, multiphase regions) as a function of the concentration of the components at a constant temperature and pressure. scispace.comtandfonline.com Studies have utilized such diagrams to formulate emulsions at specific compositions and temperatures (e.g., room temperature and 70 °C) for systems containing olive oil, water, and Span 80. nsf.gov.lktandfonline.com By analyzing the phase diagram, researchers can select compositions that initially form macroemulsions and then systematically add a co-surfactant like this compound to drive the system into a stable, single-phase microemulsion region. nsf.gov.lktandfonline.com The phase behavior of a ternary system of 1-hexadecyl-3-methylimidazolium chloride, 1-decanol, and water has also been characterized, revealing isotropic liquid phases as well as hexagonal and lamellar liquid crystal phases. nih.gov

| Component 1 | Component 2 | Component 3 | Observed Phases | Reference |

|---|---|---|---|---|

| Olive Oil | Water | Sorbitan Monostearate (Span 80) | Macroemulsions, Unstable Emulsions with Phase Separation | tandfonline.com |

| 1-hexadecyl-3-methylimidazolium chloride | 1-decanol | Water | Isotropic Liquid, Hexagonal Phase, Lamellar Phase | nih.gov |

A fundamental mechanism by which this compound and other surfactants facilitate microemulsion formation is by significantly reducing the interfacial tension (IFT) between the oil and water phases. mdpi.com The formation of a thermodynamically stable microemulsion requires this IFT to be lowered to very low or even ultra-low values (e.g., below 10⁻³ mN/m). jrespharm.comkruss-scientific.com This reduction in tension minimizes the free energy cost of creating the large interfacial area characteristic of microemulsions. kruss-scientific.com The amphiphilic nature of this compound allows it to adsorb at the oil-water interface, creating a monolayer that mitigates the unfavorable contact between the two immiscible liquids. The addition of a co-surfactant can further enhance this effect, leading to the spontaneous formation of a microemulsion where the interfacial tension is effectively transiently negative or near zero. mdpi.comscispace.com

Biological Interactions and Activity of Hexadecyl D Glucoside

Membrane Protein Solubilization and Stabilization

The dual hydrophobic and hydrophilic nature of Hexadecyl D-glucoside makes it a useful, non-ionic detergent in the study of membrane proteins. These proteins are notoriously difficult to study due to their native environment within the lipid bilayer of cell membranes.

Glucoside-based detergents are recognized as a popular category for membrane protein research due to their mild and non-denaturing characteristics. acs.org Unlike harsh ionic detergents that can unfold proteins and disrupt their native structure, non-ionic detergents like alkyl glucosides are adept at preserving the protein's biological form and function. nih.gov They are widely utilized for the isolation of membrane proteins in their biologically active state. nih.gov The ability of these detergents to maintain the native structure and function of proteins during purification is a significant advantage in biochemical and structural studies. researchgate.net Longer-chain glycosides, such as those with a hexadecyl tail, have been noted for their ability to stabilize various oligomeric states of G-protein coupled receptors (GPCRs), such as rhodopsin. researchgate.net For instance, while shorter-chain glucosides were found to disrupt the complex between rhodopsin and its signaling partner transducin, longer-chain maltosides (a related class of glycoside detergents) like hexadecyl-β-D-maltoside helped maintain the higher-ordered structures of rhodopsin, which are crucial for its function. pharmacologydiscoveryservices.com This suggests that the long C16 chain of this compound is beneficial for the stability of complex membrane proteins.

The mechanism by which this compound and other non-ionic detergents solubilize membrane proteins involves the disruption of the lipid bilayer. nih.gov The hydrophobic alkyl tail of the detergent partitions into the non-polar lipid membrane, while the hydrophilic glucose head interacts with the aqueous environment. researchgate.net This process effectively breaks the interactions between lipid molecules (lipid-lipid) and between lipids and the embedded protein (protein-lipid). acs.org Crucially, these detergents achieve this without disrupting the essential protein-protein interactions that are often vital for the protein's quaternary structure and function. acs.orgnih.gov At concentrations above its critical micelle concentration (CMC), the detergent molecules form micelles that encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the membrane and holding it in a soluble protein-detergent complex. nih.gov This mimics the native lipid bilayer environment, preventing the protein from aggregating in the aqueous solution. researchgate.net A detergent with a similar C16 alkyl chain, hexadecyl phosphocholine, was successfully used to solubilize the human ABCG2 multidrug pump from insect cell membranes, demonstrating the utility of long-chain detergents for extracting challenging membrane proteins. acs.orgnih.gov

Mild and Non-Denaturing Properties in Membrane Protein Studies

Antimicrobial Properties and Mechanisms

This compound exhibits notable antimicrobial activity, a property linked to its surfactant nature and its ability to interact with and disrupt microbial cell membranes.

Research indicates that this compound possesses bactericidal activity, particularly against certain Gram-positive bacteria. nih.gov Gram-positive bacteria have a thick peptidoglycan cell wall that is generally more permeable to foreign molecules compared to the multi-layered outer membrane of Gram-negative bacteria. asm.org This structural difference is thought to contribute to the generally higher susceptibility of Gram-positive organisms to alkyl glucosides. The mechanism of action involves the interaction of the detergent with the lipid bilayer of the bacterial cell membrane, leading to disruption of the membrane structure and subsequent cell lysis. plos.org

Specific research has quantified the bactericidal efficacy of this compound against select pathogens.

| Microorganism | Type | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Enterococcus faecalis | Gram-Positive Bacteria | 25 µM nih.gov |

| Staphylococcus aureus | Gram-Positive Bacteria | 50 µM nih.gov |

| Candida albicans | Yeast (Fungus) | 100 µM nih.gov |

While effective against these Gram-positive strains and the yeast Candida albicans, the activity against Gram-negative bacteria is often less potent. The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, acts as a barrier, potentially hindering the amphiphilic molecules from reaching and disrupting the crucial cytoplasmic membrane. nih.gov

The antimicrobial efficacy of alkyl glucosides is closely tied to their molecular structure, specifically the length of the hydrophobic alkyl chain. nih.govnih.gov Studies have shown that the effectiveness of these compounds often increases with the length of the alkyl chain. nih.gov For instance, the cytotoxicity of a series of triazole-linked alkyl β-D-glucopyranosides against the Jurkat cell line increased as the alkyl chain length grew from 8 to 16 carbons. nih.gov This trend is attributed to the increased hydrophobicity, which enhances the partitioning of the surfactant into the cell membrane. nih.gov This relationship underscores the importance of the hexadecyl (C16) chain in the antimicrobial profile of this compound, positioning it as a potent member of its class against susceptible pathogens. nih.govnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Cytotoxicity and Cellular Interactions

The same properties that make this compound an effective antimicrobial agent also contribute to its cytotoxicity against mammalian cells, particularly cancer cell lines.

The cytotoxicity of alkyl glucosides is influenced by both the hydrophobic tail and the hydrophilic headgroup. nih.gov Research has demonstrated that simple hexadecyl and octadecyl glucopyranoside surfactants induce cytotoxicity at low millimolar concentrations in the B16F10 mouse melanoma cell line. researchgate.net The mechanism of cell death is often apoptosis rather than necrosis. researchgate.netnih.gov For long-chain alkyl β-glucopyranosides, this apoptotic pathway has been shown to involve mitochondrial depolarization and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The potency of cytotoxicity is directly related to the alkyl chain length, with longer chains generally leading to lower IC50 values (the concentration required to inhibit cell growth by 50%). This is likely due to more efficient insertion into the cell membrane. nih.gov

| Cell Line | Cancer Type | IC50 Value (µM) | Observed Effect |

|---|---|---|---|

| CCRF-CEM | Leukemia | 9.39 nih.gov | Accumulation in G0/G1 phase nih.gov |

| B16F10 (for simple hexadecyl glucopyranoside) | Mouse Melanoma | Low millimolar concentrations researchgate.net | Cytotoxicity researchgate.net |

The interaction of these surfactants with the cell membrane is the primary event leading to cellular effects. By intercalating into the lipid bilayer, they can alter membrane fluidity and permeability, disrupt membrane-bound proteins, and ultimately trigger signaling pathways that lead to programmed cell death. nih.govplos.org

Apoptosis and Necrosis Induction Mechanisms

Research indicates that certain carbohydrate surfactants can induce cell death through apoptosis rather than necrosis. nih.gov Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Necrosis, on the other hand, is a form of cell death resulting from acute cellular injury, which leads to cell swelling and lysis. researchgate.net

In studies involving structurally similar compounds, such as triazole-containing alkyl β-D-glucopyranosides, it was observed that surfactants with longer hydrophobic tails, like the hexadecyl derivative, were capable of inducing apoptosis. nih.gov This process involves the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the cell membrane, an early marker of apoptosis. nih.gov The induction of apoptosis by these surfactants is also associated with mitochondrial depolarization and the activation of caspase-3, key components of the intrinsic apoptotic pathway. nih.gov While these studies provide insights into the mechanisms of related compounds, further research is needed to fully elucidate the specific apoptotic and necrotic induction mechanisms of this compound. nih.gov

Structure-Activity Relationships in Cytotoxicity

The cytotoxic activity of alkyl glycosides is significantly influenced by their molecular structure, particularly the length of the hydrophobic alkyl chain. nih.gov Generally, the cytotoxicity of these surfactants increases as the length of the hydrophobic tail increases. nih.gov

For instance, in a series of triazole-linked alkyl β-glucopyranosides, the half-maximal inhibitory concentration (IC50) values, a measure of cytotoxicity, decreased significantly as the alkyl chain length increased from 8 to 16 carbons. nih.gov This trend suggests that the increased hydrophobicity enhances the surfactant's ability to partition into the cell membrane, leading to greater disruption and cytotoxicity. nih.gov

Small modifications in the carbohydrate headgroup can also impact toxicity. nih.gov For example, studies have shown differences in cytotoxicity between structurally related glucopyranoside and galactopyranoside surfactants. nih.gov This highlights that both the hydrophobic tail and the hydrophilic headgroup are crucial determinants of the cytotoxic effects of these compounds.

Table 1: Cytotoxicity of Triazole-Linked Alkyl β-Glucopyranosides nih.gov

| Alkyl Chain Length | IC50 (μM) |

| 8 | 1198 |

| 16 | 24 |

Haemolytic Activity Studies

Haemolytic activity, the lysis of red blood cells, is another important aspect of the biological activity of surfactants. This activity is also closely linked to the surfactant's structure. uky.edu Both the hydrophilic headgroup and the hydrophobic tail play a role in the interaction with red blood cell membranes and subsequent haemolytic activity. uky.edu

Studies on synthetic antimicrobial peptides have shown that haemolytic activity can be influenced by factors such as the stereochemistry of the constituent amino acids. nih.gov For example, incorporating D-stereoisomers can lead to a significant reduction in haemolysis compared to their all-L counterparts. nih.gov While specific haemolytic activity data for this compound is not detailed in the provided context, the general principles suggest that its C16 alkyl chain would contribute to its membrane-disrupting potential. The haemolytic activity of surfactants is often species-dependent, with varying sensitivities observed across different types of red blood cells (e.g., human, rat, bovine). nih.gov

Enzyme Stabilization in Biocatalysis

Enzymes are increasingly used as catalysts in various industrial processes, a field known as biocatalysis. tudelft.nlnih.gov A significant challenge in biocatalysis is the stability of enzymes, as they can be prone to deactivation under process conditions. mdpi.com Surfactants like this compound have been investigated for their potential to stabilize enzymes. chemsynlab.com

The stabilization of enzymes is crucial for their reuse and for maintaining their catalytic activity over time, which improves the cost-effectiveness and sustainability of biocatalytic reactions. tudelft.nl While the specific mechanisms of how this compound stabilizes enzymes are not fully detailed, surfactants can create a favorable microenvironment for the enzyme, preventing denaturation and aggregation. mdpi.com Immobilization is another technique used to enhance enzyme stability, and surfactants can play a role in these processes as well. tudelft.nlmdpi.com

Interactions with Biological Membranes

The primary mechanism of action for this compound's biological activity is its interaction with and disruption of cellular membranes. Its amphiphilic structure enables it to insert into the lipid bilayer of cell membranes. This insertion can alter the physical properties of the membrane, such as its thickness and fluidity. At high concentrations, it can lead to significant structural changes, including the promotion of lateral phase separation of lipids. These disruptions can ultimately increase membrane permeability and lead to cell death.

Studies on similar glycolipids, such as those with mannose-based headgroups, have shown that the length of the alkyl chain dictates how the surfactant integrates into the lipid bilayer. mdpi.com While shorter chain derivatives (octyl and dodecyl) tend to integrate into the hydrophilic regions, a hexadecyl derivative can modify both the internal and external regions of the model membrane. mdpi.com

This compound has been investigated as a permeation enhancer, a substance that increases the permeability of biological membranes to other molecules, such as drugs. researchgate.netresearchgate.net This property is particularly valuable in transdermal drug delivery systems, which aim to deliver medications through the skin. latticescipub.com

The mechanism by which it enhances permeability involves the disruption of the stratum corneum, the outermost layer of the skin that acts as the primary barrier. latticescipub.com By interacting with the lipids in the stratum corneum, this compound can increase its fluidity and create pathways for drugs to pass through. In studies using microemulsion formulations, the inclusion of this compound significantly increased the skin permeation of the drug diclofenac (B195802) sodium. researchgate.net The enhancement of membrane permeability is a direct consequence of the surfactant's ability to interact with and disrupt the lipid bilayer structure.

Applications in Advanced Materials Science and Engineering

Nanoparticle Synthesis and Dispersant Properties

The role of surfactants is crucial in the synthesis and stabilization of nanoparticles. Hexadecyl D-glucoside serves as an effective agent in these processes due to its ability to adsorb at interfaces and prevent agglomeration.

In colloidal systems, which consist of particles dispersed in a continuous medium, stability is paramount. solubilityofthings.compcc.eu this compound, as a non-ionic surfactant, enhances the solubility of hydrophobic compounds in aqueous solutions and acts as a dispersant for nanoparticles. chemsynlab.com Its surfactant properties allow it to reduce the surface tension of aqueous solutions, facilitating better mixing of hydrophobic and hydrophilic substances. This is essential for creating stable colloidal dispersions where nanoparticles are prevented from aggregating. The amphiphilic structure of this compound allows it to form micelles, which can encapsulate or stabilize nanoparticles, ensuring their uniform distribution within the dispersion medium. chemsynlab.comnih.gov Surfactants like this compound are used in the synthesis of various nanoparticles, including those of metal oxides, by influencing their morphology and porosity. rsc.org

Lyotropic Liquid Crystals for Optical and Material Applications

This compound is known to exhibit liquid crystalline behavior, a state of matter with properties between those of a conventional liquid and a solid crystal. tandfonline.com This characteristic is leveraged in the creation of advanced materials.

Lyotropic liquid crystals (LLCs) are formed when an amphiphilic compound like this compound is mixed with a solvent, typically water. researchgate.net The concentration of the surfactant dictates the type of phase formed. These materials are promising for various applications due to their unique optical and structural properties. researchgate.netmit.edu Research has shown that both acetylated and deacetylated forms of hexadecyl-β-D-glucopyranoside exhibit thermotropic (temperature-dependent) and lyotropic (concentration-dependent) liquid crystal behavior. tandfonline.com The ability to form these ordered structures opens up possibilities for their use in optical devices and as templates for creating structured materials. mit.educore.ac.uk The anisotropic nature of these liquid crystals, combined with their response to external stimuli, makes them suitable for applications in sensors and stimuli-responsive actuators. tandfonline.com

Advanced Formulation Science

In formulation science, achieving stable and effective mixtures of immiscible components is a primary goal. This compound's properties as an emulsifier and co-surfactant are highly valued in creating sophisticated formulations.

The amphiphilic nature of this compound, with a calculated Hydrophilic-Lipophilic Balance (HLB) value of 8.86, makes it an effective emulsifying and solubilizing agent. chemsynlab.comtandfonline.com This HLB value indicates its suitability for creating self-emulsifying oils and water-in-oil (W/O) emulsions. tandfonline.com It functions by reducing the interfacial tension between oil and water, allowing for the stable dispersion of one phase within the other. aocs.org This property is critical for incorporating hydrophobic (oil-soluble) compounds into aqueous-based formulations. chemsynlab.com Alkyl glucosides, including the hexadecyl variant, are used as food emulsifiers and pharmaceutical dispersing agents due to their excellent surfactant properties, biodegradability, and low toxicity. mdpi.com

Table 1: Research Findings on Emulsifying and Solubilizing Properties

| Property | Finding | Reference |

| HLB Value | Calculated as 8.86, indicating suitability for W/O emulsions. | tandfonline.com |

| Function | Enhances the solubility of hydrophobic compounds in water-based solutions. | chemsynlab.com |

| Mechanism | Reduces surface tension between immiscible liquids to form stable emulsions. | aocs.org |

| Applications | Used as a food emulsifier and pharmaceutical dispersing agent. | mdpi.com |

Emulsions are inherently unstable systems that tend to separate over time. Emulsifiers like this compound are crucial for providing long-term stability. lemmel.net For water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase, emulsifiers with lower HLB values are preferred. aocs.orglemmel.net The calculated HLB of 8.86 for hexadecyl-β-D-glucopyranoside makes it particularly suitable for stabilizing W/O emulsions. tandfonline.com It forms a protective layer around the dispersed droplets, preventing them from coalescing. aocs.org The stability of these emulsions is influenced by the chemical affinity between the emulsifier's hydrophobic part and the oil phase. whiterose.ac.uk

Biomedical and Pharmaceutical Research Applications

Drug Delivery Systems